
Levofloxacin impurity 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levofloxacin impurity 19 is a byproduct formed during the synthesis and storage of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin impurity 19 involves the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This process yields a high-purity levofloxacin impurity through washing column chromatography. The impurity is then heated with acetic anhydride in formic acid to obtain this compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the controlled synthesis of levofloxacin and monitoring for the formation of impurities. The impurities are then isolated and purified using techniques like column chromatography.
化学反应分析
Types of Reactions
Levofloxacin impurity 19 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other reduced forms.
Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the impurity.
科学研究应用
Levofloxacin impurity 19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the quality and purity of levofloxacin.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Investigated for its impact on the efficacy and safety of levofloxacin as a pharmaceutical product.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
作用机制
The mechanism of action of Levofloxacin impurity 19 is not well-documented. it is likely to interact with similar molecular targets as levofloxacin, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the impurity may exert antibacterial effects, although its potency and efficacy may differ from the parent compound .
属性
分子式 |
C13H10FNO5 |
|---|---|
分子量 |
279.22 g/mol |
IUPAC 名称 |
(2S)-7-fluoro-6-hydroxy-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C13H10FNO5/c1-5-4-20-12-9-6(2-8(14)11(12)17)10(16)7(13(18)19)3-15(5)9/h2-3,5,17H,4H2,1H3,(H,18,19)/t5-/m0/s1 |
InChI 键 |
FJZGVIJPEBDOBR-YFKPBYRVSA-N |
手性 SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
规范 SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


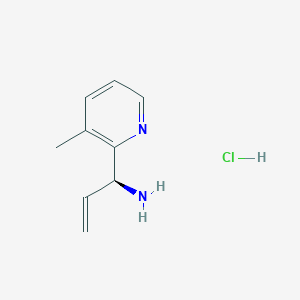
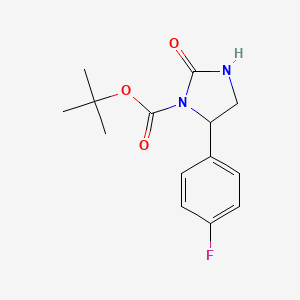
![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)
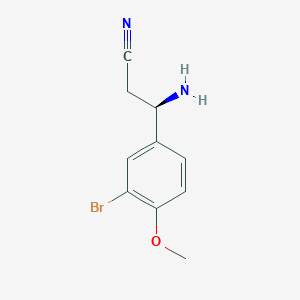


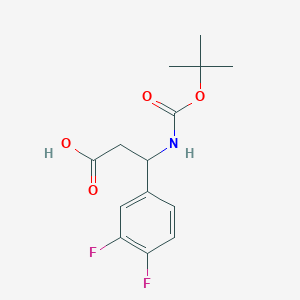

![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)

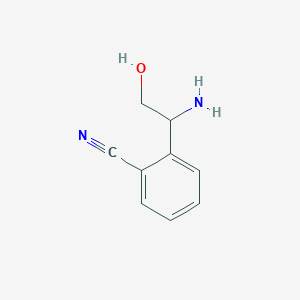

![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
